2-(3-Trifluoromethylbenzoyl)pyridine

Description

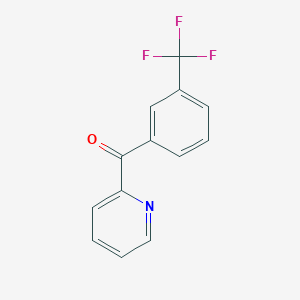

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-5-3-4-9(8-10)12(18)11-6-1-2-7-17-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTAZWNLGPDDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641998 | |

| Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-47-6 | |

| Record name | 2-Pyridinyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Trifluoromethylbenzoyl)pyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Trifluoromethylbenzoyl)pyridine, a fluorinated aromatic ketone, belongs to a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the benzoyl moiety and the presence of the pyridine ring bestow unique physicochemical properties that are highly advantageous for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on 2-(3-Trifluoromethylbenzoyl)pyridine, including its chemical properties and potential synthesis strategies. Due to the limited publicly available data on this specific molecule, this guide also explores the broader class of trifluoromethyl-substituted pyridine derivatives to infer potential biological activities and mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and related compounds.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The compound 2-(3-Trifluoromethylbenzoyl)pyridine, with CAS Number 27693-47-6, represents a confluence of these two important structural motifs. This guide synthesizes the available chemical data for this specific molecule and extrapolates potential biological relevance from studies on analogous compounds.

Chemical Properties and Data

Quantitative data for 2-(3-Trifluoromethylbenzoyl)pyridine is sparse in publicly accessible literature. The following table summarizes the key chemical identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 27693-47-6 | |

| Molecular Formula | C13H8F3NO | |

| Formula Weight | 251.2 g/mol | |

| Synonyms | pyridin-2-yl(3-(trifluoromethyl)phenyl)methanone; Methanone, 2-pyridinyl[3-(trifluoromethyl)phenyl]- |

Synthesis Strategies

One plausible synthetic approach could involve a Grignard reaction between a 2-pyridyl magnesium halide and 3-(trifluoromethyl)benzoyl chloride. Alternatively, a Friedel-Crafts acylation of pyridine with 3-(trifluoromethyl)benzoyl chloride could be explored, although this reaction can be challenging with pyridine itself due to the deactivation of the ring by the nitrogen atom.

A more general and widely applicable method for the synthesis of various substituted pyridines is the Kröhnke reaction, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This multicomponent reaction offers a versatile route to a wide range of substituted pyridines.

The following diagram illustrates a generalized synthetic workflow for pyridine derivatives, which could be adapted for the synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on 2-(3-Trifluoromethylbenzoyl)pyridine are not prominently featured in the scientific literature. However, the broader class of trifluoromethyl-substituted pyridine derivatives has been extensively investigated and shown to possess a wide array of biological activities. This suggests that 2-(3-Trifluoromethylbenzoyl)pyridine could be a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of trifluoromethyl-substituted pyridine derivatives. For example, a series of pyrazolo[3,4-b]pyridine derivatives bearing a trifluoromethyl group were synthesized and evaluated for their anticancer activity against lung, breast, prostate, and cervical cancer cell lines, with some compounds showing promising bioactivity at micromolar concentrations. Another study on 1H-pyrrolo[2,3-b]pyridine derivatives with a trifluoromethyl substituent identified potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy.

Neurological and Psychiatric Disorders

Pyridine derivatives have shown significant potential in the treatment of neurological and psychiatric conditions. Thioalkyl derivatives of pyridine have demonstrated anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies. The structural features of these compounds allow them to interact with biological targets in the central nervous system.

Antiviral and Antimicrobial Activity

The trifluoromethylpyridine scaffold is also a promising platform for the development of antiviral and antimicrobial agents. Benzothiazolyl-pyridine hybrids containing a trifluoromethyl group have shown high activity against the H5N1 influenza virus and SARS-CoV-2.

The potential mechanism of action for such compounds could involve the inhibition of key viral or bacterial enzymes. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a trifluoromethylpyridine derivative in the context of cancer.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 2-(3-Trifluoromethylbenzoyl)pyridine are not available in the public domain. However, researchers can refer to the methodologies described in the cited literature for related compounds as a starting point for their own investigations. For instance, the synthesis of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines involved selective N-alkylation followed by reaction with various amines. Anticancer activity was typically assessed using standard cell viability assays against a panel of cancer cell lines.

Conclusion and Future Directions

2-(3-Trifluoromethylbenzoyl)pyridine represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. While specific data for this compound is limited, the well-established biological activities of the broader class of trifluoromethylpyridine derivatives provide a strong rationale for further investigation. Future research should focus on developing efficient and scalable synthetic routes to 2-(3-Trifluoromethylbenzoyl)pyridine and its analogs. Subsequent comprehensive biological screening against a wide range of therapeutic targets, including kinases, viral enzymes, and CNS receptors, is warranted. Such studies will be crucial in elucidating the full therapeutic potential of this promising chemical scaffold. The lack of extensive public data also suggests that this compound may be a novel entity with opportunities for new intellectual property.

An In-depth Technical Guide to the Chemical Properties of 2-(3-Trifluoromethylbenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(3-Trifluoromethylbenzoyl)pyridine (CAS No. 27693-47-6). Intended for professionals in research and drug development, this document consolidates available data on its structure, physicochemical characteristics, and potential reactivity, supported by comparative analysis with structurally related compounds.

Chemical Identity and Structure

2-(3-Trifluoromethylbenzoyl)pyridine is a fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences the electronic properties of the benzoyl moiety, which in turn affects the overall characteristics of the molecule.

Molecular Structure:

Caption: Chemical structure of 2-(3-Trifluoromethylbenzoyl)pyridine.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 27693-47-6 |

| Molecular Formula | C₁₃H₈F₃NO |

| Molecular Weight | 251.21 g/mol |

| IUPAC Name | pyridin-2-yl(3-(trifluoromethyl)phenyl)methanone |

| Synonyms | Methanone, 2-pyridinyl[3-(trifluoromethyl)phenyl]- |

Physicochemical Properties

Experimental data for the specific physical properties of 2-(3-Trifluoromethylbenzoyl)pyridine are limited. The data presented below are predicted values from computational models. For context, experimental data for the structurally related compound 2,3-dichloro-5-(trifluoromethyl)pyridine is included where available.

Table 2: Physical Properties

| Property | 2-(3-Trifluoromethylbenzoyl)pyridine (Predicted) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (Experimental) |

| Boiling Point | 331.5 ± 42.0 °C | 168-169 °C |

| Density | 1.292 ± 0.06 g/cm³ | 1.549 g/cm³ at 25 °C |

| pKa | 2.55 ± 0.10 | Not Available |

| Melting Point | Not Available | > 8 - <= 9 °C |

| Solubility | Not Available | Soluble in methanol, acetone, and methylene chloride. Slightly soluble in water (380 mg/L at 24 °C).[1] |

Spectroscopic Data Analysis (Comparative)

No dedicated, published spectra for 2-(3-Trifluoromethylbenzoyl)pyridine are currently available. The following sections provide an expected spectral profile based on the analysis of structurally similar compounds, including various trifluoromethyl-substituted pyridines and benzoylpyridines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and the trifluoromethylphenyl rings. The pyridine protons will likely appear in the aromatic region, with the proton ortho to the nitrogen atom being the most deshielded. The protons on the trifluoromethylphenyl ring will also resonate in the aromatic region, with coupling patterns indicative of their substitution.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon is expected to have a chemical shift in the downfield region typical for ketones. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic rings will likely appear in the 1400-1600 cm⁻¹ region. Strong bands corresponding to the C-F stretching of the trifluoromethyl group are anticipated in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (251.21). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, the carbonyl group, and fragmentation of the pyridine and phenyl rings.

Synthesis and Reactivity

General Synthetic Approach

Caption: A general workflow for the synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine.

This proposed synthesis involves the formation of an organometallic pyridine species, such as 2-pyridyllithium or a 2-pyridyl Grignard reagent, from 2-bromopyridine. This nucleophilic intermediate can then react with an electrophilic benzoylating agent like 3-(trifluoromethyl)benzoyl chloride in a nucleophilic acyl substitution reaction. Alternatively, reaction with 3-(trifluoromethyl)benzaldehyde followed by oxidation would also yield the desired product.

Reactivity Profile

The reactivity of 2-(3-Trifluoromethylbenzoyl)pyridine is dictated by the presence of the pyridine ring, the ketone functional group, and the electron-withdrawing trifluoromethyl group.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol or conversion to imines or hydrazones.

-

Trifluoromethyl Group: This group is strongly electron-withdrawing and deactivates the benzoyl ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. It also enhances the lipophilicity and metabolic stability of the molecule, properties that are often desirable in drug candidates.[2]

Potential Biological Activity and Signaling Pathways

Specific biological activity data for 2-(3-Trifluoromethylbenzoyl)pyridine is not available in the public domain. However, the trifluoromethylpyridine and benzoylpyridine motifs are present in numerous biologically active compounds, suggesting potential for pharmacological activity. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance efficacy and pharmacokinetic properties.[2]

Based on the pharmacology of related compounds, potential (but unproven) areas of biological activity could include:

-

Enzyme Inhibition: Many ketones and pyridine derivatives are known to act as enzyme inhibitors. The specific target would depend on the overall three-dimensional structure of the molecule.

-

Receptor Modulation: The aromatic rings and the ketone linker could allow for interactions with various biological receptors.

Caption: A hypothetical signaling pathway interaction for 2-(3-Trifluoromethylbenzoyl)pyridine.

It is crucial to note that this pathway is purely illustrative. Any biological activity and the corresponding mechanism of action for 2-(3-Trifluoromethylbenzoyl)pyridine would need to be determined through dedicated experimental studies.

Conclusion

2-(3-Trifluoromethylbenzoyl)pyridine is a fluorinated heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While a comprehensive experimental dataset for this specific molecule is currently lacking, this guide provides a foundational understanding of its chemical properties based on predicted data and comparative analysis of related structures. Further experimental work is necessary to fully elucidate its physical properties, spectroscopic profile, reactivity, and biological activity. This document serves as a valuable resource for researchers initiating studies on this and similar chemical entities.

References

Structure Elucidation of 2-(3-Trifluoromethylbenzoyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-trifluoromethylbenzoyl)pyridine. The document details the key analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. It also explores its potential biological significance, offering insights for its application in drug discovery and development.

Chemical Structure and Properties

2-(3-Trifluoromethylbenzoyl)pyridine, with the chemical name pyridin-2-yl(3-(trifluoromethyl)phenyl)methanone, is an aromatic ketone.[1] Its structure consists of a pyridine ring linked to a benzoyl group, which is substituted with a trifluoromethyl group at the meta position.

Table 1: Physicochemical Properties of 2-(3-Trifluoromethylbenzoyl)pyridine and Related Isomers

| Property | 2-(3-Trifluoromethylbenzoyl)pyridine | pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone |

| CAS Number | 27693-47-6[1] | 21221-92-1[2] |

| Molecular Formula | C₁₃H₈F₃NO[1] | C₁₃H₈F₃NO[2] |

| Molecular Weight | 251.21 g/mol [2] | 251.21 g/mol [2] |

| Predicted Boiling Point | 331.5 ± 42.0 °C | Not Available |

| Predicted Density | 1.292 ± 0.06 g/cm³ | Not Available |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the trifluoromethyl-substituted benzene rings. The chemical shifts and coupling patterns will be indicative of their relative positions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon will appear at a characteristic downfield shift. The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to a benzene ring.

Table 2: Predicted NMR Data for 2-(3-Trifluoromethylbenzoyl)pyridine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | 7.5 - 8.8 | Multiplets | 1 - 8 |

| ¹³C | 120 - 170 | Singlets, Doublets, Quartets | C-F coupling ~30-40 Hz |

| ¹⁹F | ~ -63 | Singlet | - |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:

-

C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹, characteristic of an aryl ketone.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 251. Key fragmentation patterns would involve the cleavage of the bond between the carbonyl group and the pyridine ring, and the loss of the trifluoromethyl group.

Experimental Protocols

Synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine

A common method for the synthesis of benzoylpyridines involves the reaction of a pyridine derivative with a substituted benzoyl chloride. The following is a general procedure that can be adapted for the synthesis of the title compound.

Workflow for the Synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine

Caption: A general workflow for the synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine.

Detailed Protocol:

-

Grignard Reagent Formation: To a stirred suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 2-bromopyridine in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Acylation: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of 3-(trifluoromethyl)benzoyl chloride in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(3-trifluoromethylbenzoyl)pyridine.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable fluorine standard for ¹⁹F NMR.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a thin film of the compound on a potassium bromide (KBr) plate.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of 2-(3-trifluoromethylbenzoyl)pyridine has not been extensively reported, derivatives of 2-benzoylpyridine have shown promising activity as inhibitors of p38α mitogen-activated protein (MAP) kinase.[3] The p38α MAP kinase signaling pathway is a key regulator of inflammatory responses and is a target for the development of anti-inflammatory drugs.

p38α MAP Kinase Signaling Pathway and Inhibition by 2-Benzoylpyridine Derivatives

Caption: Inhibition of the p38α MAP kinase pathway by a potential 2-benzoylpyridine inhibitor.

The trifluoromethyl group in 2-(3-trifluoromethylbenzoyl)pyridine can enhance its metabolic stability and cell permeability, properties that are often beneficial for drug candidates. Further studies are warranted to explore the potential of this compound as a specific inhibitor of p38α MAP kinase and its therapeutic applications in inflammatory diseases.

Conclusion

The structural elucidation of 2-(3-trifluoromethylbenzoyl)pyridine is achieved through a combination of modern spectroscopic techniques and confirmed by its synthesis. While specific experimental data for this isomer is limited in the public domain, analysis of related compounds provides a strong basis for its structural assignment. The potential for 2-benzoylpyridine derivatives to act as inhibitors of the p38α MAP kinase pathway highlights the importance of this chemical scaffold in the development of new therapeutic agents. This technical guide provides a foundational understanding for researchers and scientists working with this and related compounds.

References

An In-depth Technical Guide to 2-(3-Trifluoromethylbenzoyl)pyridine (CAS Number: 27693-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known properties and synthetic approaches for 2-(3-Trifluoromethylbenzoyl)pyridine, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel bioactive molecules.[1] This document summarizes the available physicochemical data, outlines general synthetic strategies, and discusses the potential biological relevance of this class of compounds.

Chemical and Physical Properties

Quantitative data for 2-(3-Trifluoromethylbenzoyl)pyridine is limited, with most available information being predicted values. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₃NO | N/A |

| Molecular Weight | 251.21 g/mol | N/A |

| Boiling Point | 331.5 ± 42.0 °C (Predicted) | N/A |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 2.55 ± 0.10 (Predicted) | N/A |

Spectral Data

Infrared (IR) Spectroscopy

A specific IR spectrum for 2-(3-Trifluoromethylbenzoyl)pyridine has not been identified in the literature. However, the spectrum is expected to exhibit characteristic absorption bands for the functional groups present. General regions of absorption for pyridine and benzoyl derivatives are listed below.[2][3][4]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C=O (ketone) | 1700 - 1680 |

| C=C, C=N (aromatic rings) | 1650 - 1400 |

| C-F (trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine is not available, the literature describes general methods for the synthesis of trifluoromethyl-substituted pyridines and related benzoylpyridines. These methods include the Kröhnke reaction and the cyclization of ketoxime acetates.[5][6] A generalized workflow for the synthesis is presented below.

General Synthetic Workflow

A plausible synthetic route could involve the coupling of a 2-pyridyl organometallic reagent with a 3-(trifluoromethyl)benzoyl derivative or the oxidation of a corresponding secondary alcohol. The following diagram illustrates a generalized experimental workflow for such a synthesis.

Disclaimer: This is a generalized workflow and has not been experimentally validated for this specific compound. Reaction conditions would require optimization.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity, molecular targets, or signaling pathways of 2-(3-Trifluoromethylbenzoyl)pyridine. However, the broader class of trifluoromethylpyridine derivatives has been investigated for a range of biological activities.

The trifluoromethyl group is a key pharmacophore in many approved drugs and agrochemicals.[7][8] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and influence binding interactions with biological targets.[7] Pyridine-containing compounds are also prevalent in pharmaceuticals and are known to interact with a wide variety of biological systems.[9]

Research on related compounds suggests potential for:

-

Antimicrobial and Antiviral Activity: Many pyridine derivatives exhibit antimicrobial and antiviral properties.[9]

-

Enzyme Inhibition: The trifluoromethyl group can enhance the binding affinity of molecules to enzyme active sites. For instance, some fluorinated pyridine derivatives act as inhibitors of phosphatidylinositol 3-kinase (PI3K).[10]

-

Receptor Modulation: Substituted pyridines have been developed as modulators of various receptors, including metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulators.[9][11]

Due to the lack of specific data for 2-(3-Trifluoromethylbenzoyl)pyridine, it is not possible to provide a diagram of a relevant signaling pathway. Further research is required to elucidate the specific biological effects and mechanism of action of this compound.

Conclusion

2-(3-Trifluoromethylbenzoyl)pyridine, CAS number 27693-47-6, is a fluorinated aromatic ketone with potential applications in drug discovery and materials science. While predicted physicochemical data is available, detailed experimental protocols for its synthesis and comprehensive spectral and biological characterization are currently lacking in the public domain. The general synthetic strategies and the known biological activities of related trifluoromethylpyridine derivatives suggest that this compound warrants further investigation to determine its specific properties and potential applications. Researchers interested in this molecule will likely need to develop and optimize synthetic routes and conduct extensive biological screening to ascertain its therapeutic or industrial value.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Pyridine [webbook.nist.gov]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of Trifluoromethylpyridine Derivatives: A Technical Guide for Researchers

Introduction

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in modern medicinal chemistry and agrochemical development.[1][2][3][4] The incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, into the pyridine ring dramatically alters the molecule's physicochemical properties.[2][5] This includes modifications to its lipophilicity, metabolic stability, and binding affinity to biological targets, making TFMP derivatives highly valuable scaffolds in drug discovery and the design of novel agrochemicals.[1][2][3][6] Theoretical and computational studies are indispensable tools for understanding and predicting the behavior of these complex molecules at a subatomic level. This guide provides an in-depth overview of the theoretical methodologies used to study trifluoromethylpyridine derivatives, presents key quantitative data from computational analyses, and offers detailed protocols for replicating these in silico experiments.

Core Theoretical Concepts and Applications

Theoretical studies of trifluoromethylpyridine derivatives primarily leverage quantum chemical calculations, with a strong emphasis on Density Functional Theory (DFT).[7][8][9][10][11][12] These computational methods allow for the detailed investigation of various molecular aspects, including:

-

Structural and Conformational Analysis: Determining the most stable three-dimensional arrangement of the atoms is fundamental. Techniques like Potential Energy Surface (PES) scans are employed to identify the lowest energy conformers.[7][8]

-

Spectroscopic Properties: Theoretical calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts, aiding in the characterization of newly synthesized compounds.[7][8][9][10]

-

Electronic Properties and Reactivity: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, kinetic stability, and potential for intermolecular charge transfer.[7][8] From these, key reactivity descriptors such as ionization potential, electron affinity, global hardness, chemical potential, and electrophilicity index are calculated.[7][8][11]

-

Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability of TFMP derivatives can be computed to assess their potential as NLO materials.[7][8][10] Natural Bond Orbital (NBO) analysis is often used to understand the intramolecular charge transfer that contributes to NLO activity.[7][8]

-

Molecular Electrostatic Potential (MEP): MEP maps are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[9][10][13]

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data obtained from DFT calculations on various trifluoromethylpyridine derivatives reported in the literature.

Table 1: Calculated Electronic Properties of 2-amino-3-chloro-5-trifluoromethylpyridine (ACTP) [7][8]

| Property | Value | Unit |

| HOMO Energy | -6.7175 | eV |

| LUMO Energy | -1.5243 | eV |

| Energy Gap (HOMO-LUMO) | 5.1932 | eV |

| Ionization Potential (I) | 6.7175 | eV |

| Electron Affinity (A) | 1.5243 | eV |

| Global Hardness (η) | 2.5966 | eV |

| Chemical Potential (μ) | -4.1209 | eV |

| Electrophilicity Index (ω) | 3.2700 | eV |

| Softness (S) | 0.3851 | eV |

| First Order Hyperpolarizability (β₀) | 3.48 times that of urea | - |

Table 2: Calculated Thermodynamic Properties of 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP) at 298.15 K [10]

| Property | B3LYP/6-311++G(d,p) | LSDA/6-311++G(d,p) | Unit |

| Total Energy | -967.65 | -962.08 | a.u. |

| Zero-point vibrational energy | 61.84 | 58.75 | Kcal/Mol |

| Rotational constants | 1.63, 0.79, 0.54 | 1.63, 0.79, 0.53 | GHz |

| Entropy | 87.53 | 87.97 | Cal/Mol·K |

| Heat Capacity (Cv) | 28.59 | 29.13 | Cal/Mol·K |

Experimental Protocols: Computational Methodologies

This section details the typical computational protocols used in the theoretical study of trifluoromethylpyridine derivatives.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly used.[7][8][9][10] Other functionals like LSDA may also be employed for comparison.[9][10]

-

Basis Set: A high-level basis set such as cc-pVQZ (correlation-consistent polarized Valence Quadruple-Zeta) or 6-311++G(d,p) is often chosen for accurate results.[7][8][9][10]

-

Procedure: a. Construct the initial molecular structure of the trifluoromethylpyridine derivative. b. Perform a geometry optimization to find the minimum energy structure. c. Once the optimization is complete, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Analysis: The calculated vibrational frequencies can be assigned to specific vibrational modes using software like VEDA 4.0, which performs a Potential Energy Distribution (PED) analysis.[7][8]

Protocol 2: Frontier Molecular Orbital and Reactivity Descriptor Analysis

-

Software: Gaussian 09 or similar quantum chemistry software.

-

Method: Based on the optimized geometry from Protocol 1.

-

Procedure: a. Extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) from the output of the geometry optimization calculation. b. Calculate the energy gap (ΔE) = ELUMO - EHOMO. c. Calculate the global reactivity descriptors using the following equations:

Protocol 3: Calculation of Non-Linear Optical (NLO) Properties

-

Software: Gaussian 09.

-

Method: DFT with a suitable functional (e.g., B3LYP).[10]

-

Basis Set: A basis set with diffuse functions, such as 6-311++G(d,p), is recommended for calculating hyperpolarizability.[10]

-

Procedure: a. Using the optimized geometry, perform a frequency calculation with the keyword Freq=Raman. b. The output will contain the components of the first-order hyperpolarizability (β). c. Calculate the total hyperpolarizability (β₀) using the equation: β₀ = (βx² + βy² + βz²)¹ᐟ²

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the theoretical study of trifluoromethylpyridine derivatives.

Caption: A typical workflow for the theoretical analysis of trifluoromethylpyridine derivatives.

Caption: Relationship between FMO energies and key global reactivity descriptors.

Conclusion

Theoretical studies, particularly those employing DFT, provide invaluable insights into the structure, properties, and reactivity of trifluoromethylpyridine derivatives. These computational approaches not only complement experimental findings but also guide the rational design of new molecules with desired characteristics for pharmaceutical and agrochemical applications. The methodologies and data presented in this guide offer a foundational understanding for researchers and scientists working in this dynamic field, enabling them to leverage computational chemistry for accelerated discovery and development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Benzoylpyridine Core: A Technical Guide to its Discovery, History, and Application in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoylpyridine scaffold, a deceptively simple aromatic ketone structure, has emerged as a privileged motif in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and history of benzoylpyridines, their synthetic evolution, and their contemporary applications, with a particular focus on their role in drug development. Detailed experimental protocols and structured data are presented to serve as a valuable resource for researchers in the field.

Discovery and Early History

The first synthesis of a benzoylpyridine derivative can be traced back to the early 20th century. While a definitive singular "discovery" is challenging to pinpoint, early reports on the synthesis of related compounds laid the groundwork. One of the earliest documented methods for preparing a member of this class is a modification of the Wolffenstein and Hartwich method for the synthesis of 3-benzoylpyridine , reported in 1915.[1] This involved the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts acylation of benzene.

Another early and significant method involved the reaction of a Grignard reagent with a cyanopyridine. For instance, the synthesis of 2-benzoylpyridine was achieved through the reaction of phenylmagnesium bromide with 2-cyanopyridine, with reports of this method appearing in the literature as early as 1959, providing a yield of 85%.[2] These foundational synthetic strategies opened the door for the exploration of the physicochemical properties and potential applications of this novel class of compounds.

Evolution of Synthetic Methodologies

Since their initial discovery, the synthetic routes to benzoylpyridines have been extensively refined and expanded, offering improved yields, milder reaction conditions, and greater functional group tolerance.

Classical Synthetic Routes

-

Friedel-Crafts Acylation: This remains a fundamental method, particularly for the synthesis of 3- and 4-benzoylpyridines from the corresponding nicotinic and isonicotinic acids.[1] The process typically involves the conversion of the pyridinecarboxylic acid to its acid chloride, followed by reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

-

Grignard Reaction: The addition of phenylmagnesium halides to cyanopyridines provides a direct route to the corresponding benzoylpyridines after hydrolysis of the intermediate imine.[2] However, the reactivity of the Grignard reagent necessitates strict anhydrous conditions.

-

Oxidation of Phenyl(pyridin-2-yl)methanol Derivatives: The oxidation of the secondary alcohol precursor, phenyl(pyridin-2-yl)methanol, offers another pathway. Traditional methods employed strong oxidizing agents like potassium dichromate.[2]

Modern Synthetic Innovations

More recent methodologies have focused on efficiency, sustainability, and the ability to generate diverse derivatives.

-

Palladium-Catalyzed Carbonylative Coupling: This powerful technique allows for the coupling of aryl halides with pyridyl organometallic reagents under a carbon monoxide atmosphere.

-

Reductive Arylation Strategy: A modern, efficient flow approach involves a catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines under photochemical conditions, followed by a telescoped oxidation.[3]

-

Direct Acylation of Pyridines: Recent advancements have enabled the direct acylation of the pyridine ring. One such method utilizes potassium persulfate (K₂S₂O₈) to achieve the 2-acylation of pyridines with alcohols in water, representing a greener alternative.[4]

Physicochemical Properties

The physicochemical properties of benzoylpyridines are influenced by the position of the benzoyl group on the pyridine ring and the nature of any substituents. The parent compounds are typically crystalline solids with melting points ranging from 41-43 °C for 2-benzoylpyridine to 72-73°C for 4-benzoylpyridine.[1] They are generally soluble in organic solvents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Benzoylpyridine | C₁₂H₉NO | 183.21 | 41-43 | 317 |

| 3-Benzoylpyridine | C₁₂H₉NO | 183.21 | 38-41 | 141-145 (4 mm Hg) |

| 4-Benzoylpyridine | C₁₂H₉NO | 183.21 | 72-73 | 165-170 (15 mm Hg) |

(Data sourced from various chemical suppliers and literature)

Applications in Drug Discovery and Medicinal Chemistry

The benzoylpyridine scaffold has proven to be a versatile template for the design of therapeutic agents targeting a range of diseases.

Anticancer Agents

A significant area of research has focused on the development of benzoylpyridine derivatives as potent anticancer agents.

-

Tubulin Polymerization Inhibitors: Certain 6-aryl-2-benzoylpyridines have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

| Compound | Target | IC₅₀ (nM) | Cell Lines |

| 4v | Tubulin Polymerization | ~1.8 (average) | A375 melanoma, various cancer cell lines |

| 4a | Tubulin Polymerization | 5.5 (average) | Melanoma and breast cancer cell lines |

| 4i | Tubulin Polymerization | 22.2 - 42.4 | Human melanoma and breast cancer cell lines |

| 4j | Tubulin Polymerization | 22.2 - 42.4 | Human melanoma and breast cancer cell lines |

-

Fatty Acid Synthase (FASN) Inhibitors: N-benzoyl arylpiperidine derivatives have been discovered as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell proliferation and survival. Inhibition of FASN leads to a depletion of fatty acids necessary for membrane synthesis and energy storage, ultimately inducing apoptosis in cancer cells.

| Compound | Target | IC₅₀ (nM) |

| JNJ-54380482 | FASN | 26 |

Kinase Inhibitors

Benzoylpyridines have also been explored as scaffolds for the development of kinase inhibitors, which are crucial in regulating cell signaling pathways often dysregulated in cancer and inflammatory diseases.

-

p38α MAP Kinase Inhibitors: Benzoylpyridine and benzophenone derivatives have been synthesized and evaluated as inhibitors of p38α mitogen-activated protein kinase, a key player in inflammatory responses. Some of these compounds have demonstrated oral activity in models of rheumatoid arthritis.[5]

| Compound | Target | IC₅₀ (nM) |

| 10b (benzophenone) | p38α | 14 |

| 17b (pyridinoyl substituted) | p38α | 21 |

-

Other Kinase Targets: The pyridine core is a common feature in many kinase inhibitors. Pyrazolopyridine derivatives, for example, have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1).[6][7]

Neurodegenerative Diseases

Emerging research suggests a potential role for benzoylpyridine-related structures in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of protein aggregation and neuroinflammation. For instance, inhibitors of discoidin domain receptors (DDRs), which can be based on tyrosine kinase inhibitor scaffolds, have been shown to clear toxic protein buildup in preclinical models.[8] Furthermore, microtubule-stabilizing agents are being investigated as a therapeutic strategy for tauopathies, and the benzoylpyridine scaffold could potentially be adapted for this purpose.[9]

Experimental Protocols

Synthesis of 3-Benzoylpyridine (Modification of Wolffenstein and Hartwich Method)[1]

-

Preparation of Nicotinoyl Chloride Hydrochloride: To a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 123 g (1 mole) of nicotinic acid. Slowly add 500 ml (6.9 moles) of distilled thionyl chloride over 15-20 minutes. Heat the mixture on a steam bath with stirring for 1 hour. Remove the excess thionyl chloride by distillation under reduced pressure. Add 200 ml of anhydrous benzene and distill under reduced pressure to remove residual thionyl chloride.

-

Friedel-Crafts Acylation: Add an additional 500 ml of anhydrous benzene to the flask. Cool the flask in an ice-salt bath. With stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.

-

Reaction and Work-up: Remove the ice bath and allow the mixture to warm to room temperature, then heat under reflux for 6 hours. Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid. Separate and discard the organic layer. Extract the aqueous acid solution with three 500-ml portions of ether and discard the ether extracts.

-

Isolation: Basify the aqueous solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves. Cool the solution and extract with five 300-ml portions of chloroform. Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure. The yield of 3-benzoylpyridine is 165–175 g.

General Procedure for 2-Acylation of Pyridines[4]

-

Reaction Setup: In a 10 mL microwave vial, charge pyridine derivatives (1 mmol), alcohol derivatives (2 mmol), and K₂S₂O₈ (2 mmol, 540 mg). Add 2 mL of water.

-

Reaction: Seal the vial and immerse it in a preheated oil bath at 120°C for 18 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with 3 mL of water. Extract the aqueous phase with dichloromethane (2 x 5 mL).

-

Purification: Dry the combined organic extracts over sodium sulfate and filter. Concentrate the solution by rotary evaporation under reduced pressure. Purify the residue by column chromatography (n-hexane/EtOAc, 4/1) to yield the desired 2-benzoylpyridine product.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)[10]

-

Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., BK011P). Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.

-

Assay: In a 96-well plate, incubate 5 µL of the benzoylpyridine inhibitor at various concentrations at 37°C for 1 minute. Add 50 µL of the tubulin reaction mix to each well.

-

Measurement: Immediately monitor the increase in fluorescence using a multimode reader with excitation at 355 nm and emission at 460 nm. The fluorescence enhancement is due to the incorporation of a fluorescent reporter into the microtubules as they polymerize.

Fatty Acid Synthase (FASN) Inhibition Assay[11]

-

Reaction Mixture: Prepare a reaction mixture containing 6.25 μg of FASN, 50 μl of 1 M K₂PO₄ (pH 7.6), 25 nM of acetyl-CoA, and 75 nM of NADPH in a total volume of 0.5 ml.

-

Background Measurement: Monitor the background NADPH oxidation at 340 nm in a spectrophotometer at 37°C for 3 minutes.

-

FASN Activity Measurement: Add 27 nM of malonyl-CoA to initiate the reaction and measure the FAS-dependent oxidation of NADPH for an additional 3 minutes.

-

Inhibitor Assay: To determine slow-binding inhibition, pre-incubate FASN with the benzoylpyridine inhibitor in the reaction buffer at 37°C for increasing time intervals (0 to 30 minutes) before adding malonyl-CoA and measuring the activity as described above.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzoylpyridine derivatives are a direct consequence of their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Disruption of Microtubule Dynamics

Benzoylpyridine-based tubulin polymerization inhibitors exert their anticancer effects by interfering with the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division.

Caption: Inhibition of tubulin polymerization by benzoylpyridines.

Inhibition of Fatty Acid Synthesis

FASN inhibitors based on the benzoylpyridine scaffold disrupt the de novo synthesis of fatty acids, which are critical for cancer cell growth and survival. This leads to a cascade of events culminating in apoptosis.

Caption: Mechanism of action of benzoylpyridine-based FASN inhibitors.

Conclusion and Future Perspectives

From their early synthesis in the nascent field of organic chemistry to their current status as a privileged scaffold in drug discovery, benzoylpyridines have demonstrated remarkable versatility. The evolution of synthetic methods has enabled the creation of vast libraries of derivatives, leading to the discovery of potent inhibitors of crucial biological targets. The future of benzoylpyridine research lies in the continued exploration of their therapeutic potential, particularly in the areas of oncology and neurodegenerative diseases. Further refinement of structure-activity relationships, aided by computational modeling, will undoubtedly lead to the development of next-generation benzoylpyridine-based drugs with enhanced efficacy and safety profiles. The rich history and promising future of this chemical class ensure its continued importance in the scientific community.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 3. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Agent Clears Toxic Proteins, Reduces Inflammation and Improves Cognition in Neurodegeneration Models | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]

- 9. Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Trifluoromethylpyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a powerful strategy in modern medicinal chemistry and agrochemical design. This strategic fluorination imparts unique physicochemical properties to the parent molecule, often leading to enhanced biological activity, improved metabolic stability, and better bioavailability. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylpyridine (TFMP) compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Physicochemical Properties and Biological Impact

The trifluoromethyl group is a strong electron-withdrawing moiety that significantly influences the electronic and lipophilic character of the pyridine ring.[1][2] Key properties conferred by the CF3 group include:

-

Increased Lipophilicity: Facilitates passage through biological membranes, enhancing cellular uptake and bioavailability.[1]

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation, prolonging the compound's half-life.[1]

-

Enhanced Binding Affinity: The CF3 group can engage in favorable interactions with biological targets, such as enzymes and receptors, leading to increased potency.

-

Modulation of pKa: Alters the basicity of the pyridine nitrogen, which can influence solubility and interactions with target proteins.

These properties have been successfully exploited to develop a wide range of biologically active TFMP derivatives, including anticancer, antiviral, herbicidal, insecticidal, and fungicidal agents.

Anticancer Activity

Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Quantitative Data for Anticancer Activity

| Compound Class | Cell Line(s) | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 | [3] |

| C32 (Melanoma) | 24.4 | [3] | |

| DU145 (Prostate Cancer) | >5000 | [3] | |

| MCF-7/WT (Breast Cancer) | >5000 | [3] | |

| 2,4-Diaminopyrimidine Derivative | FAK expressing cells | 0.0037 | [4] |

Experimental Protocols: Anticancer Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the trifluoromethylpyridine compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

Signaling Pathways in Cancer

PI3K/mTOR Pathway Inhibition: Several trifluoromethylpyridine-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.

Caption: PI3K/mTOR signaling pathway and points of inhibition by TFMP compounds.

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition: PYK2 is a non-receptor tyrosine kinase involved in cell migration, proliferation, and survival. Trifluoromethylpyrimidine-based compounds have been developed as potent PYK2 inhibitors.

Caption: Simplified PYK2 signaling pathway showing inhibition by TFMP derivatives.

Aurora Kinase B Inhibition: Aurora Kinase B is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. irac-online.org [irac-online.org]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. promega.com [promega.com]

- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine from 2-Picoline

Introduction

2-(3-Trifluoromethylbenzoyl)pyridine is a ketone derivative featuring a pyridine ring linked to a trifluoromethyl-substituted benzoyl group. This structural motif is of interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the pyridine ring and the trifluoromethyl group. This document outlines a reliable multi-step synthetic route starting from 2-picoline. The synthesis involves the oxidation of 2-picoline to picolinic acid, followed by conversion to the acyl chloride, and finally a Grignard reaction to yield the target ketone.

Overall Synthetic Scheme

The synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine from 2-picoline is accomplished via a three-step process. The workflow begins with the oxidation of the methyl group on 2-picoline to form picolinic acid. The carboxylic acid is then activated by converting it to picolinoyl chloride. In the final step, the acyl chloride is reacted with a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, to form the desired ketone product.

laboratory protocol for 2-(3-Trifluoromethylbenzoyl)pyridine synthesis

Abstract

This application note provides a detailed laboratory protocol for the synthesis of 2-(3-trifluoromethylbenzoyl)pyridine, a key intermediate for pharmaceutical and agrochemical research. The synthesis is achieved through a Grignard reaction between 2-bromopyridine and 3-(trifluoromethyl)benzoyl chloride. This method offers a straightforward and efficient route to the target compound. This document outlines the necessary reagents, detailed experimental procedures, purification methods, and characterization data.

Introduction

Pyridyl ketones are important structural motifs in a wide range of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 2-(3-Trifluoromethylbenzoyl)pyridine is a valuable building block for the synthesis of novel therapeutic agents and agrochemicals. This protocol details a reliable method for its preparation on a laboratory scale.

Reaction Scheme

Experimental Protocol

Materials and Equipment

Reagents:

-

2-Bromopyridine (99%)

-

Magnesium turnings (99.8%)

-

Iodine (crystal)

-

3-(Trifluoromethyl)benzoyl chloride (98%)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes (for chromatography)

-

Ethyl acetate (for chromatography)

-

Silica gel (for column chromatography)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for extraction and filtration

-

NMR spectrometer

-

FT-IR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure

Part 1: Preparation of the Grignard Reagent (2-Pyridylmagnesium bromide)

-

A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

-

After cooling to room temperature, magnesium turnings (1.22 g, 50.0 mmol) are added to the flask.

-

A small crystal of iodine is added to the flask to activate the magnesium surface.

-

The flask is gently heated under the inert atmosphere until violet iodine vapors are observed, then allowed to cool.

-

In the dropping funnel, a solution of 2-bromopyridine (7.90 g, 50.0 mmol) in 50 mL of anhydrous THF is prepared.

-

Approximately 5 mL of the 2-bromopyridine solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, the remaining 2-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent. The solution should appear as a dark, cloudy mixture.

Part 2: Synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine

-

A solution of 3-(trifluoromethyl)benzoyl chloride (10.43 g, 50.0 mmol) in 30 mL of anhydrous THF is prepared in a separate dry flask.

-

This solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath) over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

Part 3: Work-up and Purification

-

The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution at 0 °C.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2-Bromopyridine | 7.90 g (50.0 mmol) |

| Magnesium | 1.22 g (50.0 mmol) |

| 3-(Trifluoromethyl)benzoyl chloride | 10.43 g (50.0 mmol) |

| Product | |

| Appearance | Pale yellow oil |

| Yield | 10.05 g (80%) |

| Purity (by GC-MS) | >98% |

| Characterization Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (d, 1H), 8.15 (d, 1H), 8.05 (s, 1H), 7.90 (d, 1H), 7.80 (t, 1H), 7.60 (t, 1H), 7.45 (m, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 192.5, 153.0, 149.0, 137.0, 136.5, 131.0 (q, J = 32.3 Hz), 130.5, 129.0, 128.5 (q, J = 3.8 Hz), 126.0, 125.5 (q, J = 3.8 Hz), 123.5 (q, J = 272.7 Hz) |

| FT-IR (neat, cm⁻¹) | 3070, 1680 (C=O), 1585, 1430, 1330 (C-F), 1160, 1120, 750, 690 |

| MS (EI, m/z) | 251 (M⁺), 223, 171, 145, 96 |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-(3-Trifluoromethylbenzoyl)pyridine.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents are highly flammable and should be handled with care, away from ignition sources.

-

Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.

-

3-(Trifluoromethyl)benzoyl chloride is corrosive and a lachrymator.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of 2-(3-trifluoromethylbenzoyl)pyridine. The procedure is suitable for laboratory-scale synthesis and provides the target compound in good yield and high purity. This building block can be utilized in the development of new chemical entities for various applications in the life sciences.

applications of 2-(3-Trifluoromethylbenzoyl)pyridine in agrochemicals

Application Notes and Protocols for Trifluralin in Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trifluralin, a widely used pre-emergent dinitroaniline herbicide. Due to the limited specific data on 2-(3-Trifluoromethylbenzoyl)pyridine in agrochemical applications, this document focuses on Trifluralin, a prominent agrochemical containing a trifluoromethylphenyl moiety, for which extensive research and data are available.

Application Notes

Introduction

Trifluralin is a selective, pre-emergent herbicide used to control many annual grasses and broadleaf weeds in a variety of crops.[1][2][3] First registered in 1963, it has a long history of use in agriculture.[4] Its primary mode of action is the inhibition of root development by disrupting mitosis (cell division), which ultimately prevents weed germination.[1][2][5]

Mechanism of Action

Trifluralin's herbicidal activity stems from its ability to interfere with microtubule formation in plant cells.[1][6] The key steps in its mechanism of action are:

-

Binding to Tubulin: Trifluralin binds to tubulin, the protein subunit that polymerizes to form microtubules.[1][2]

-

Disruption of Microtubule Assembly: This binding prevents the normal assembly of microtubules, which are essential components of the spindle fibers required for chromosome separation during mitosis.[2][6][7]

-

Inhibition of Cell Division: The disruption of microtubule formation halts cell division, particularly in the root tips of germinating weeds.[5]

-

Inhibition of Root and Shoot Growth: Consequently, root and shoot elongation are inhibited, leading to stunted growth and the eventual death of the weed seedling before it can emerge from the soil.[2]

Spectrum of Activity

Trifluralin is effective against a wide range of annual grasses and some broadleaf weeds. However, it does not control established weeds.[8]

Data Presentation

The following table summarizes the efficacy of Trifluralin in controlling various weed species, with data compiled from field trials.

| Weed Species | Common Name | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |

| Setaria viridis | Green Foxtail | 600 - 1155 | 92 - 98 | [9] |

| Amaranthus retroflexus | Redroot Pigweed | 600 | 96 - 98 | [10] |

| Chenopodium album | Common Lambsquarters | 600 | 88 - 94 | [10] |

| Sinapis arvensis | Wild Mustard | 600 - 1155 | 4 - 25 | [9] |

| Abutilon theophrasti | Velvetleaf | 600 - 1155 | 12 - 32 | [9][10] |

| Echinochloa crus-galli | Barnyardgrass | 600 | 97 - 98 | [10] |

Resistance Management

Some weed biotypes have developed resistance to dinitroaniline herbicides like Trifluralin.[8] Resistance can occur through mutations in the α-tubulin gene, which prevents the herbicide from binding effectively.[6][7] To mitigate the development of resistance, it is recommended to rotate herbicides with different modes of action and to use integrated weed management practices.

Experimental Protocols

Protocol 1: Synthesis of Trifluralin

This protocol describes a common method for the synthesis of Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) from 4-chloro-3,5-dinitrobenzotrifluoride.

Materials:

-

4-chloro-3,5-dinitrobenzotrifluoride

-

Di-n-propylamine

-

Sodium hydroxide (NaOH)

-

Vitamin C (ascorbic acid)

-

Water

-

250 ml reactor

-

Stirrer

-

Heating mantle with temperature control

-

pH meter

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a 250 ml reactor, add 27.06 g (0.1 mol) of 4-chloro-3,5-dinitrobenzotrifluoride, 0.135 g of Vitamin C, and 30 ml of water.[11]

-

Prepare a solution of 4 g of sodium hydroxide in 16 ml of water.[11]

-

While stirring, add 12.14 g (0.12 mol) of di-n-propylamine and the sodium hydroxide solution dropwise to the reactor over a period of 30 minutes.[11]

-

Adjust the pH of the reaction mixture to 7.5-8.5 using a 1% aqueous sodium hydroxide solution.[11]

-

Heat the reaction mixture to 60°C and maintain this temperature for 2 hours with continuous stirring.[11]

-

After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of crystals.[11]

-

Filter the precipitated crystals and wash them with water until the filtrate is neutral.[11]

-

Dry the resulting product to obtain Trifluralin.[11]

Protocol 2: Evaluation of Trifluralin's Herbicidal Efficacy (Pre-emergent)

This protocol outlines a greenhouse experiment to assess the pre-emergent herbicidal activity of Trifluralin on a target weed species.

Materials:

-

Trifluralin (technical grade)

-

Acetone (for stock solution preparation)

-

Tween 20 (surfactant)

-

Pots (10 cm diameter) filled with standard potting mix

-

Seeds of a target weed species (e.g., Setaria viridis - green foxtail)

-

Greenhouse with controlled temperature and light conditions

-

Spray chamber for herbicide application

Procedure:

-

Preparation of Herbicide Solutions:

-

Prepare a stock solution of Trifluralin in acetone.

-

From the stock solution, prepare a series of dilutions in water containing 0.1% Tween 20 to achieve the desired application rates (e.g., 0, 250, 500, 750, 1000, 1500 g a.i./ha).

-

-

Planting:

-

Sow the seeds of the target weed species at a uniform depth in the pots.

-

-

Herbicide Application:

-

Immediately after sowing, apply the different concentrations of the Trifluralin solutions to the soil surface of the pots using a spray chamber to ensure uniform application.

-

Include a control group that is sprayed only with the water and surfactant solution.

-

-

Incorporation:

-

To mimic field conditions and reduce volatilization, incorporate the herbicide into the top 2-3 cm of the soil.

-

-

Greenhouse Conditions:

-

Place the pots in a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Water the pots as needed.

-

-

Data Collection and Analysis:

-

After a specified period (e.g., 21 days), assess the herbicidal efficacy.

-

Measure parameters such as:

-

Weed emergence (number of emerged seedlings)

-

Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete kill)

-

Shoot and root fresh and dry weight

-

-

Calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) to quantify the herbicidal activity.

-

Visualizations

Caption: Signaling pathway of Trifluralin's mode of action in a plant cell.

Caption: Experimental workflow for the synthesis and efficacy testing of Trifluralin.

References

- 1. Trifluralin - Wikipedia [en.wikipedia.org]

- 2. Treflan / trifluralin | CALS [cals.cornell.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Trifluralin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]

- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 7. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdms.net [cdms.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed Management in White Bean [scirp.org]

- 11. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols: 2-(3-Trifluoromethylbenzoyl)pyridine as a Pharmaceutical Intermediate in the Synthesis of Niraparib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(3-Trifluoromethylbenzoyl)pyridine as a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to guide researchers in the development and synthesis of this important therapeutic agent.

Introduction

2-(3-Trifluoromethylbenzoyl)pyridine is a crucial building block in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of various cancers, particularly ovarian cancer. The trifluoromethyl group on the benzoyl moiety plays a significant role in the pharmacological profile of the final drug, contributing to enhanced metabolic stability and binding affinity to the target enzyme. This document outlines a plausible synthetic route from 2-(3-Trifluoromethylbenzoyl)pyridine to Niraparib, based on established chemical transformations.

Synthetic Pathway Overview

The overall synthetic strategy involves the construction of the core indazole structure of Niraparib from 2-(3-Trifluoromethylbenzoyl)pyridine, followed by coupling with the piperidine side chain. The key steps include the formation of a hydrazone, cyclization to form the indazole ring, and subsequent functional group manipulations to yield the final active pharmaceutical ingredient (API).

Caption: High-level overview of the synthetic route to Niraparib.

Experimental Protocols

The following protocols detail the proposed synthetic steps for the preparation of Niraparib from 2-(3-Trifluoromethylbenzoyl)pyridine.

Step 1: Synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)-1-hydrazono)methyl)pyridine

This step involves the reaction of the starting ketone with hydrazine to form the corresponding hydrazone.

-

Reagents and Materials:

-

2-(3-Trifluoromethylbenzoyl)pyridine

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 2-(3-Trifluoromethylbenzoyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

-